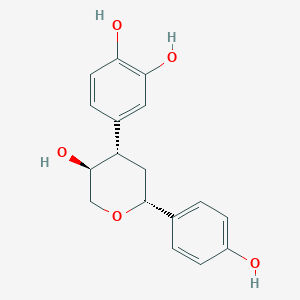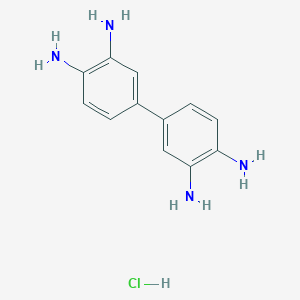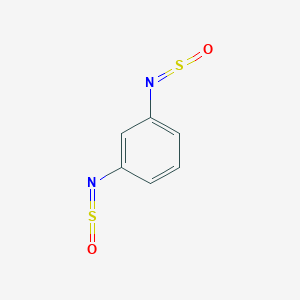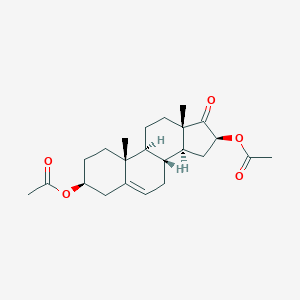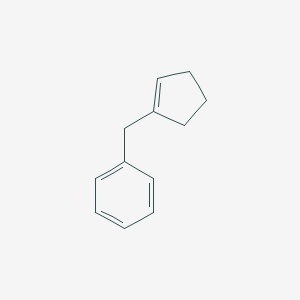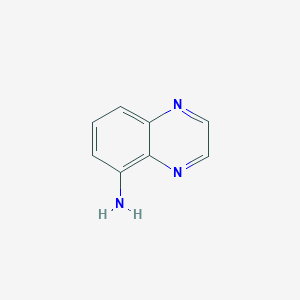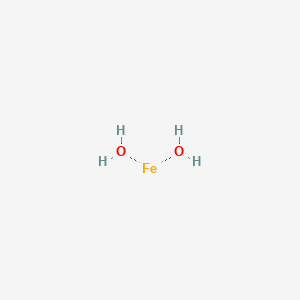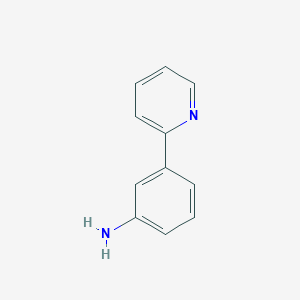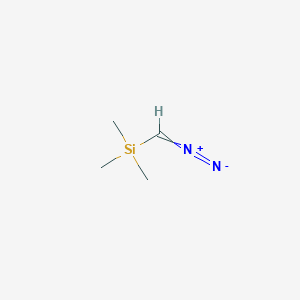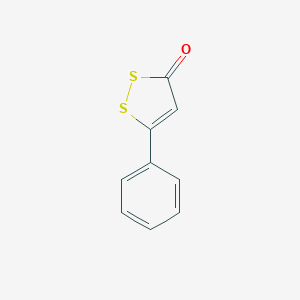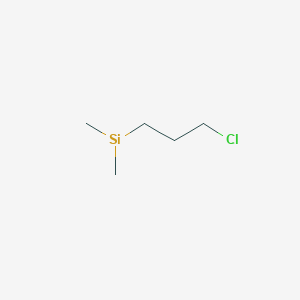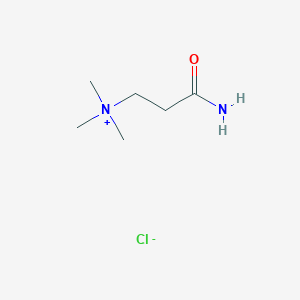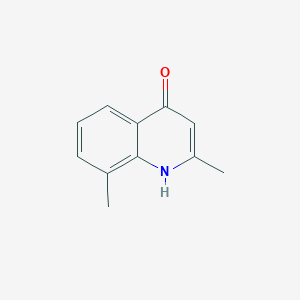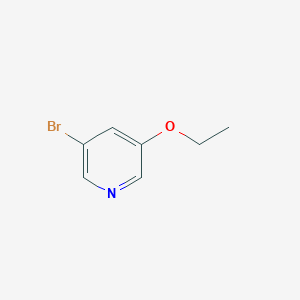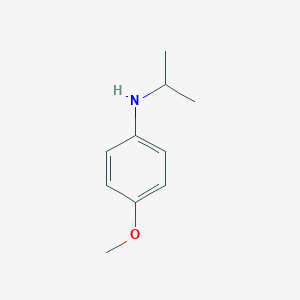
N-Isopropyl-4-methoxyaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the reaction of phosphonyl chloride with amino acid ester hydrochlorides in the presence of a base, leading to the formation of N-(methoxycarbonyl-methoxyphosphonyl)-α-amino acid esters. These compounds are further aminated to yield N-(isopropylcarbamoyl-methoxyphosphonyl)-α-amino acid esters. The process includes the separation and confirmation of isomers using single crystal X-ray diffraction . Although this does not directly describe the synthesis of N-Isopropyl-4-methoxyaniline, similar synthetic strategies involving amination and the use of isopropyl groups are likely relevant.
Molecular Structure Analysis
The molecular structure of a related compound, a dimeric N-isopropylhydroxamic acid, has been determined using single-crystal x-ray diffraction. The adipoyl derivative shows that the planar hydroxamate groups are in a trans conformation, which is different from the cis conformation typically seen in hydroxamic acids. This structural information provides insight into the potential conformational preferences of N-Isopropyl-4-methoxyaniline, as the presence of isopropyl and methoxy groups can influence the overall molecular geometry .
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to N-Isopropyl-4-methoxyaniline. However, the synthesis of related compounds involves the formation of esters and hydroxamic acids, suggesting that N-Isopropyl-4-methoxyaniline may also undergo reactions typical of aniline derivatives, such as acylation, sulfonation, and electrophilic substitution, given the presence of an amine group and an aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Isopropyl-4-methoxyaniline are not directly reported in the provided papers. However, the structural analysis of related compounds indicates strong intermolecular hydrogen bonding, which could suggest that N-Isopropyl-4-methoxyaniline may also exhibit significant hydrogen bonding, affecting its solubility and boiling point. The presence of isopropyl and methoxy groups could also influence the compound's hydrophobicity and overall reactivity .
Wissenschaftliche Forschungsanwendungen
Physical and Chemical Properties
N-Isopropyl-4-methoxyaniline, with a molecular formula of C10H15NO, exhibits distinct physical and chemical characteristics that make it a significant compound in various scientific applications. The compound has a density of approximately 1.0±0.1 g/cm³, a boiling point of 262.2±23.0 °C at standard pressure, and a relatively low vapor pressure of 0.0±0.5 mmHg at 25°C. It possesses an enthalpy of vaporization of 50.0±3.0 kJ/mol, and a flash point of 103.5±12.1 °C. The index of refraction of N-Isopropyl-4-methoxyaniline is 1.535, and it has a molar refractivity of 51.8±0.3 cm³. In terms of its chemical behavior, it has 2 hydrogen bond acceptors and 1 hydrogen bond donor. The compound's octanol-water partition coefficient (LogP) is 2.29, indicating its lipophilicity, which can influence its behavior in biological systems and its potential in drug formulation. These properties can make the compound relevant in fields like materials science, chemical synthesis, and pharmacology.
Safety And Hazards
N-Isopropyl-4-methoxyaniline is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity . It’s important to handle this compound with appropriate safety measures. A safety data sheet (SDS) would provide comprehensive information about the hazards and safety precautions associated with this compound .
Eigenschaften
IUPAC Name |
4-methoxy-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)11-9-4-6-10(12-3)7-5-9/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAXFKMPKLESSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374806 | |
| Record name | N-Isopropyl-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-4-methoxyaniline | |
CAS RN |
16495-67-3 | |
| Record name | N-Isopropyl-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16495-67-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


